molecular formula C19H16BrNO2S B5125783 1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline

1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline

Cat. No.: B5125783
M. Wt: 402.3 g/mol
InChI Key: RIYHLUZNQAXAHV-UHFFFAOYSA-N
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Description

1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline is a complex organic compound that features a quinoline ring fused with a sulfonyl group and a bromonaphthalene moiety

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S/c20-17-11-12-19(16-9-3-2-8-15(16)17)24(22,23)21-13-5-7-14-6-1-4-10-18(14)21/h1-4,6,8-12H,5,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYHLUZNQAXAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,4-dihydro-2H-quinoline with 4-bromonaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is refluxed to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the bromonaphthalene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

  • 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
  • 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine
  • 4-Bromo-1-naphthaleneboronic acid

Uniqueness: 1-(4-Bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline is unique due to its specific combination of a quinoline ring with a sulfonyl and bromonaphthalene group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

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